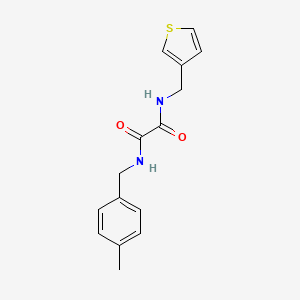

N1-(4-methylbenzyl)-N2-(thiophen-3-ylmethyl)oxalamide

Beschreibung

N1-(4-Methylbenzyl)-N2-(thiophen-3-ylmethyl)oxalamide is a dissymmetrical oxalamide derivative featuring a 4-methylbenzyl group at the N1 position and a thiophen-3-ylmethyl group at the N2 position. Oxalamides are characterized by their versatility in medicinal chemistry, materials science, and flavoring due to their tunable substituents and stable amide backbone.

Eigenschaften

IUPAC Name |

N-[(4-methylphenyl)methyl]-N'-(thiophen-3-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-11-2-4-12(5-3-11)8-16-14(18)15(19)17-9-13-6-7-20-10-13/h2-7,10H,8-9H2,1H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPQHVVCNODIBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N1-(4-methylbenzyl)-N2-(thiophen-3-ylmethyl)oxalamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N1-(4-methylbenzyl)-N2-(thiophen-3-ylmethyl)oxalamide is , with a molecular weight of approximately 288.4 g/mol. The compound consists of a 4-methylbenzyl group and a thiophen-3-ylmethyl moiety linked to an oxalamide backbone. This unique combination contributes to its potential interactions with biological targets.

Synthesis

The synthesis of N1-(4-methylbenzyl)-N2-(thiophen-3-ylmethyl)oxalamide typically involves the reaction of oxalyl chloride with the appropriate amine derivatives under controlled conditions. The following steps outline a common synthetic route:

- Preparation of Thiophen-3-ylmethylamine : This can be synthesized through the reaction of thiophen-3-carboxaldehyde with an appropriate amine.

- Formation of the Oxalamide : The thiophen derivative is then reacted with oxalyl chloride in the presence of a base, such as triethylamine, to yield the final oxalamide product.

The biological activity of N1-(4-methylbenzyl)-N2-(thiophen-3-ylmethyl)oxalamide is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The oxalamide group can form hydrogen bonds, influencing the structure and function of these targets.

Interaction Studies

Research has shown that this compound exhibits significant binding affinity towards various enzymes involved in metabolic pathways. Techniques such as surface plasmon resonance (SPR) and molecular docking simulations have been utilized to elucidate these interactions, revealing insights into its pharmacodynamics.

Case Studies

Several studies have investigated the biological effects of N1-(4-methylbenzyl)-N2-(thiophen-3-ylmethyl)oxalamide:

- Anticancer Activity : A study demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, suggesting potential as an anticancer agent. The mechanism was linked to the inhibition of specific signaling pathways critical for tumor growth.

- Antimicrobial Properties : Another research effort highlighted its antimicrobial activity against various bacterial strains, indicating its potential use in developing new antibiotics.

- Neuroprotective Effects : Recent findings suggest that N1-(4-methylbenzyl)-N2-(thiophen-3-ylmethyl)oxalamide may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Comparative Analysis

To understand the uniqueness of N1-(4-methylbenzyl)-N2-(thiophen-3-ylmethyl)oxalamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N1,N2-bis(thiophen-2-ylmethyl)oxalamide | Lacks methylbenzyl group | Focuses on thiophene interactions |

| N1-(2-pyridylmethyl)-N2-(2-methyl-1-naphthyl)oxalamide | Different aromatic groups | Variation in biological activity |

| N1-(2-chlorobenzyl)-N2-(thiophen-3-ylmethyl)oxalamide | Similar thiophene structure | Chlorine substitution alters reactivity |

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Diversity :

- Aromatic Groups : The 4-chlorophenyl (Compound 13) and 3-chloro-4-fluorophenyl (Compound 28) substituents enhance hydrophobicity, likely improving target binding in antiviral or enzyme inhibition applications .

- Heterocyclic Groups : Thiazole (Compound 13), pyridine (S336), and thiophene (hypothetical main compound) introduce electronic and steric variations. Thiophene’s sulfur atom may enhance π-stacking or metal coordination compared to phenyl or pyridine groups.

- Polar Groups : Hydroxyethyl (Compound 13) and carboxyphenyl (H3obea) substituents improve solubility and enable coordination with metal ions in polymers .

Biological Activity :

- Antiviral Activity : Compound 13 inhibits HIV entry with an LC-MS-confirmed molecular weight of 478.14 g/mol and 90% HPLC purity, suggesting structural precision is critical for efficacy .

- Enzyme Inhibition : Compound 39 (73% yield) and Compound 28 (64% yield) target cytochrome P450 and stearoyl-CoA desaturase, respectively. Their methoxyphenethyl groups may facilitate membrane penetration .

- Umami Agonists : S336’s dimethoxybenzyl and pyridinylethyl groups activate the hTAS1R1/hTAS1R3 receptor, highlighting the role of electron-rich aromatic systems in flavor modulation .

Material Science Applications :

- H3obea forms 2D coordination polymers with copper, leveraging its carboxyphenyl and hydroxyethyl groups for helical substructures and magnetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.